![molecular formula C15H13NO2 B110192 N-(9-Hydroxy-9H-fluoren-2-yl)acetamide CAS No. 57229-41-1](/img/structure/B110192.png)
N-(9-Hydroxy-9H-fluoren-2-yl)acetamide
Overview
Description
N-(9-Hydroxy-9H-fluoren-2-yl)acetamide: is an organic compound with the molecular formula C15H13NO2 and a molecular weight of 239.27 g/mol It is a derivative of fluoren-2-yl acetamide, characterized by the presence of a hydroxy group at the 9th position of the fluorene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(9-Hydroxy-9H-fluoren-2-yl)acetamide typically involves the acetylation of 9-hydroxyfluorene. The reaction can be carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions generally include heating the mixture to a temperature of around 60-70°C for several hours to ensure complete acetylation .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions: N-(9-Hydroxy-9H-fluoren-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a corresponding amine.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of 9-oxo-fluoren-2-yl acetamide.
Reduction: Formation of 9-amino-fluoren-2-yl acetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
- Precursor in Organic Synthesis : This compound serves as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it a valuable reagent in organic reactions.
- Reagent in Chemical Reactions : It can participate in oxidation, reduction, and substitution reactions. For example, it can be oxidized to form ketone or aldehyde derivatives and reduced to yield corresponding amines.
Biology
- Biological Activity : Research indicates that N-(9-Hydroxy-9H-fluoren-2-yl)acetamide exhibits potential biological activities, including enzyme inhibition and effects on cellular processes. Its hydroxy group facilitates interactions with biological macromolecules, influencing enzyme activities and cellular signaling pathways .
- Carcinogenicity and Mutagenicity Studies : The compound has been studied for its potential roles in carcinogenicity and mutagenicity. It acts as a substrate for cytochrome P450 enzymes, leading to the formation of reactive metabolites that can bind to DNA.
Medicine
- Therapeutic Potential : Investigations into its therapeutic properties reveal potential anti-inflammatory and anticancer activities. Case studies have shown that treatment with this compound can lead to cell cycle arrest in cancer cell lines, such as MCF-7 cells.
Breast Cancer Treatment
A notable study demonstrated that treatment with this compound resulted in cell cycle arrest at the G2/M phase in MCF-7 breast cancer cells. This suggests its potential as a therapeutic agent against breast cancer by disrupting normal cell division processes.
Enzyme Inhibition
Further research has indicated that this compound can inhibit specific enzymes involved in metabolic processes, showcasing its potential utility in drug development targeting metabolic disorders or cancers .
Mechanism of Action
The mechanism of action of N-(9-Hydroxy-9H-fluoren-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxy group at the 9th position allows the compound to form hydrogen bonds with biological molecules, potentially affecting their function. The acetamide group can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including inhibition of enzyme activity and alteration of cellular signaling pathways .
Comparison with Similar Compounds
- N-(7-Hydroxy-9H-fluoren-2-yl)acetamide
- N-(9-Methyl-9H-fluoren-2-yl)acetamide
- N-(9-Ethyl-9H-fluoren-2-yl)acetamide
Comparison: N-(9-Hydroxy-9H-fluoren-2-yl)acetamide is unique due to the presence of the hydroxy group at the 9th position, which significantly influences its chemical reactivity and biological activity. Compared to its analogs, such as N-(7-Hydroxy-9H-fluoren-2-yl)acetamide, the position of the hydroxy group can lead to different interaction patterns with biological targets and distinct chemical properties .
Biological Activity
N-(9-Hydroxy-9H-fluoren-2-yl)acetamide, also known as N-hydroxy-N-(2-fluorenyl)acetamide, is an organic compound with the molecular formula and a molecular weight of approximately 239.27 g/mol. This compound has attracted significant attention in biological and medicinal chemistry due to its potential biological activities, particularly in the context of carcinogenicity, mutagenicity, and enzyme inhibition.
Chemical Structure and Synthesis
The structure of this compound features a hydroxy group at the 9-position of the fluorenyl moiety, which is crucial for its biological activity. The synthesis typically involves the acetylation of 9-hydroxyfluorene using acetic anhydride in the presence of a base such as pyridine, under reflux conditions at temperatures between 60 to 70°C for several hours .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The hydroxy group facilitates hydrogen bonding with macromolecules, influencing enzyme activities and cellular signaling pathways. This compound acts as a substrate for cytochrome P450 enzymes, leading to the formation of reactive metabolites that can bind to DNA, resulting in mutagenic effects .
Carcinogenicity and Mutagenicity
This compound has been studied extensively for its carcinogenic potential. It is a derivative of 2-acetylaminofluorene (AAF), which has been shown to induce tumors in various animal models, particularly in the liver and bladder. The compound's metabolic activation via cytochrome P450 enzymes produces highly reactive intermediates that can interact with DNA, leading to mutations .
Enzyme Inhibition
Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. This inhibition can alter cellular processes and potentially lead to therapeutic applications in treating diseases characterized by dysregulated enzyme activity .
Case Studies
Several studies have investigated the biological effects of this compound:
- Tumor Induction Studies : In rodent models, administration of AAF derivatives has demonstrated significant tumorigenic effects, particularly in the bladder and liver. These studies highlight the compound's potential as a model for understanding chemical carcinogenesis .
- Metabolic Pathway Analysis : Research has shown that this compound undergoes metabolic activation leading to various metabolites, including reactive forms that can bind to DNA. This aspect is crucial for understanding its mutagenic properties .
- Enzyme Interaction Studies : Investigations into how this compound interacts with specific enzymes have revealed its potential role as an inhibitor, which could be leveraged for therapeutic purposes .
Comparative Analysis with Similar Compounds
This compound is structurally similar to other compounds like 2-acetylaminofluorene and N-hydroxy-2-acetamidofluorene. The following table summarizes key differences:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
2-Acetylaminofluorene | Contains an acetylamino group | Known carcinogen; induces tumors |
N-Hydroxy-2-acetamidofluorene | Hydroxylated derivative of 2-acetamidofluorene | More reactive due to hydroxyl group |
N-Acetoxy-N-(2-fluorenyl)acetamide | Acetoxy derivative | Increased reactivity towards nucleophiles |
This compound | Hydroxylated at the 9-position | Enhanced biological activity and carcinogenic potential |
Properties
IUPAC Name |
N-(9-hydroxy-9H-fluoren-2-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c1-9(17)16-10-6-7-12-11-4-2-3-5-13(11)15(18)14(12)8-10/h2-8,15,18H,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWIRWBJUFQZCLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501283157 | |
Record name | N-(9-Hydroxy-9H-fluoren-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501283157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57229-41-1 | |
Record name | N-(9-Hydroxy-9H-fluoren-2-yl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57229-41-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetamide, N-(9-hydroxyfluoren-2-yl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057229411 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Acetylamino-9-fluorenol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12397 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(9-Hydroxy-9H-fluoren-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501283157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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